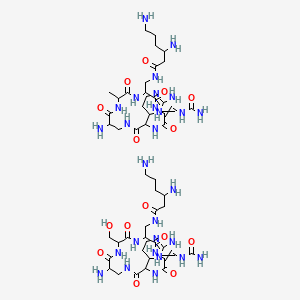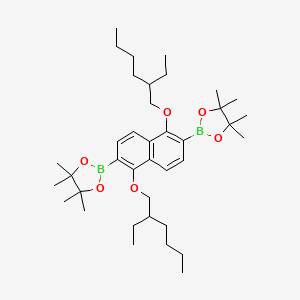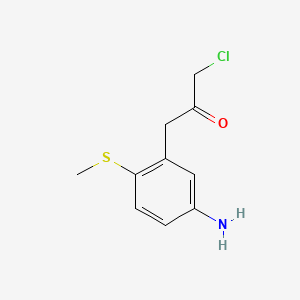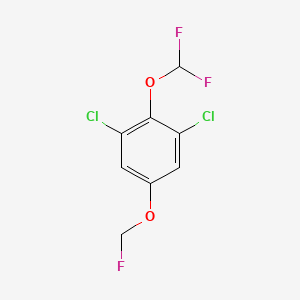
H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1)H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3)H-bLys-(2)H-bLys-(4) is a complex peptide compound It is composed of multiple amino acids and derivatives, including diaminopropanoic acid, alanine, serine, and lysine, among others
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) involves multiple steps, each requiring specific conditions and reagents. The process typically starts with the protection of amino groups to prevent unwanted reactions. This is followed by the sequential addition of amino acids using coupling reagents such as carbodiimides. The ureido groups are introduced through the reaction of amino groups with isocyanates. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route while ensuring the purity and yield of the product. This may include the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may yield free thiol groups.
科学研究应用
H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used to study protein-protein interactions and enzyme-substrate interactions.
Industry: The compound can be used in the development of new materials and biotechnological applications.
作用机制
The mechanism of action of H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and functions.
相似化合物的比较
Similar Compounds
2,3-Diaminopropanoic acid hydrochloride: A simpler amino acid derivative with similar functional groups.
DL-2,3-Diaminopropionic acid monohydrochloride: Another related compound with similar properties.
Uniqueness
H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of interactions and applications that simpler compounds cannot achieve.
属性
分子式 |
C50H88N28O15 |
|---|---|
分子量 |
1321.4 g/mol |
IUPAC 名称 |
3,6-diamino-N-[[15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;3,6-diamino-N-[[15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |
InChI |
InChI=1S/C25H44N14O8.C25H44N14O7/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14;1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47);10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46) |
InChI 键 |
VCOPTHOUUNAYKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-propan-2-ylpent-3-ynoate](/img/structure/B14056157.png)


![Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14056187.png)










